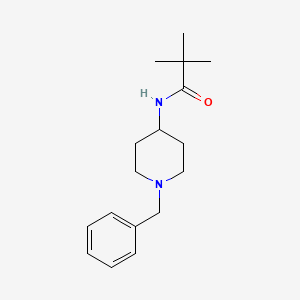

N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide

Description

Contextualization within Piperidine-Based Amide Scaffolds in Chemical Biology

The piperidine (B6355638) ring is a ubiquitous six-membered nitrogen-containing heterocycle that forms the structural backbone of numerous natural products and synthetic pharmaceuticals. nih.govacs.org Its conformational flexibility and ability to engage in key binding interactions have made it a privileged scaffold in drug discovery. When incorporated into an amide linkage, the resulting piperidine-based amide scaffold is a cornerstone for developing agents that target the central nervous system (CNS). anadolu.edu.tr These structures are prevalent in compounds designed as antipsychotics, antidepressants, and analgesics. anadolu.edu.trguidechem.comresearchgate.net

The N-benzylpiperidine amide moiety, in particular, is a recurring feature in molecules designed for neuropharmacological targets. The benzyl (B1604629) group can influence properties such as lipophilicity, which affects blood-brain barrier penetration, and can participate in specific aromatic interactions (like π-π stacking) with biological targets. acs.org The amide portion of the scaffold serves as a rigid and stable linker that can correctly orient other functional groups and act as a hydrogen bond donor or acceptor. Modifications to the amide's acyl group, such as the 2,2-dimethylpropanamide (pivaloyl) group in the title compound, can significantly impact a molecule's steric profile, metabolic stability, and receptor affinity.

Historical Perspective of its Appearance in Research Literature as a Synthesized Compound or Intermediate

While specific seminal publications detailing the first synthesis of N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide are not prominent in the research literature, its synthesis follows a well-established and classical chemical pathway. The historical development of this class of compounds is intrinsically linked to the synthesis of its key precursor, 4-amino-1-benzylpiperidine (B41602). guidechem.comsigmaaldrich.com This intermediate is readily prepared from starting materials like 1-benzylpiperidin-4-one. researchgate.netgoogleapis.com

The standard and most direct method for synthesizing this compound and its analogues is through the acylation of 4-amino-1-benzylpiperidine. researchgate.net This involves a nucleophilic acyl substitution reaction, typically by reacting the primary amine of 4-amino-1-benzylpiperidine with an activated carboxylic acid derivative, most commonly an acyl chloride such as 2,2-dimethylpropanoyl chloride (pivaloyl chloride). researchgate.net This reaction is robust, high-yielding, and has been a fundamental tool in organic synthesis for decades, allowing for the creation of vast libraries of amide derivatives for biological screening.

The N-benzylpiperidine scaffold itself is a key intermediate in the synthesis of several important pharmaceutical agents, including fentanyl and its analogues. researchgate.net For instance, the related compound N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide, also known as Benzylfentanyl, is a known fentanyl analogue and a controlled substance. nih.govchemicalbook.com The synthesis pathways for these molecules have been documented since the mid-20th century, highlighting the long-standing importance of the N-benzylpiperidine core in medicinal chemistry.

Role as a Chemical Probe or Scaffold in Preclinical Investigations

The N-(1-benzylpiperidin-4-yl)amide scaffold is a versatile platform that has been extensively used to develop chemical probes and lead compounds for various preclinical investigations. Analogues of this compound have been synthesized and evaluated for a range of biological activities, demonstrating the scaffold's utility.

Cholinesterase Inhibitors: A series of N-benzylpiperidine amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. ptfarm.plnih.govresearchgate.net While the unsubstituted N-benzylpiperidine derivative was a weak inhibitor, introducing substituents on the benzyl ring led to selective BuChE inhibitors. ptfarm.plnih.gov The most active of the series, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid, showed moderate inhibitory activity, illustrating how modifications to the benzyl portion of the scaffold can tune biological activity. nih.gov

Sigma Receptor Ligands: The N-benzylpiperidine framework is a known pharmacophore for sigma (σ) receptors, which are implicated in a variety of neurological disorders and are overexpressed in some cancer cell lines. acs.org Researchers have developed various N-(1-benzylpiperidin-4-yl)amide derivatives as high-affinity ligands for these receptors. For example, radioiodinated N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was developed as a potential imaging agent for breast cancer by targeting sigma sites. researchgate.net This highlights the scaffold's role in creating diagnostic tools for oncology.

| Compound Name | Target | Activity/Affinity | Application |

|---|---|---|---|

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid | Butyrylcholinesterase (BuChE) | 30.06% inhibition at 10 µM | Alzheimer's Disease Research nih.gov |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors | High Affinity (KA = 26 nM in MCF-7 cells) | Potential Cancer Imaging Agent researchgate.net |

| Benzylfentanyl | μ-opioid receptor | Ki = 213 nM | Fentanyl Analogue / Synthetic Intermediate nih.gov |

Synthetic Intermediates for Opioids: The scaffold is critically important as an intermediate in the synthesis of potent analgesics. As mentioned, Benzylfentanyl is a direct structural relative and a precursor in certain synthetic routes to fentanyl. nih.gov The ease of its synthesis and subsequent chemical modification underscores the role of the N-benzylpiperidine core as a foundational building block in the development of both legitimate pharmaceuticals and illicitly manufactured substances.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c1-17(2,3)16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZXRDGRFOKYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408063 | |

| Record name | N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883807-07-6 | |

| Record name | N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to the N-(1-benzylpiperidin-4-yl) Core and Related Analogs

The synthesis of the N-(1-benzylpiperidin-4-yl) core is a well-established process in organic chemistry, often serving as a crucial step in the preparation of a wide range of biologically active molecules. The primary synthetic challenge lies in the efficient construction of the substituted piperidine (B6355638) ring and the introduction of the key functional groups.

A common and direct approach begins with commercially available N-benzyl-4-piperidone . This starting material can undergo reductive amination to introduce the amine group at the 4-position. The reaction typically involves treating the piperidone with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or ammonia itself, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This process yields the key intermediate, 1-benzylpiperidin-4-amine .

Alternatively, the synthesis can commence from 4-aminopiperidine (B84694) . In this route, the secondary amine of the piperidine ring is selectively benzylated. This is typically achieved by reacting 4-aminopiperidine with benzyl (B1604629) chloride or benzyl bromide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Care must be taken to favor N-benzylation over potential side reactions at the primary amino group.

Once the core intermediate, 1-benzylpiperidin-4-amine, is obtained, the final step to produce N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide is the acylation of the primary amino group. This is accomplished by reacting the amine with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) or its corresponding anhydride, usually in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the generated acid.

The synthesis of related analogs often involves variations of these core methods. For instance, substituted benzyl groups can be introduced by using appropriately substituted benzyl halides in the N-benzylation step. Similarly, modifications on the piperidine ring are often incorporated early in the synthesis, starting from a substituted piperidone. These established routes provide a versatile platform for creating a diverse library of N-(1-benzylpiperidin-4-yl) derivatives.

Table 1: Key Synthetic Intermediates and Reagents

| Compound/Reagent | Role in Synthesis |

|---|---|

| N-benzyl-4-piperidone | Starting material for reductive amination |

| 4-aminopiperidine | Starting material for N-benzylation |

| Benzyl Chloride | Reagent for introducing the benzyl group |

| Sodium Cyanoborohydride | Reducing agent for reductive amination |

| 2,2-dimethylpropanoyl chloride | Acylating agent for forming the amide |

Functionalization Strategies for the Amide Moiety and Other Substituents

Functionalization of the parent molecule can be systematically explored to modulate its properties. These strategies primarily target the amide moiety, the benzyl group, and the piperidine ring itself.

Amide Moiety Functionalization: The 2,2-dimethylpropanamide (pivalamide) group can be replaced with a wide variety of other acyl groups. This is achieved by using different acylating agents in the final synthetic step with 1-benzylpiperidin-4-amine. For example, reacting the intermediate with various substituted benzoyl chlorides, phenylacetyl chlorides, or other aliphatic acid chlorides can generate a library of analogs with diverse amide functionalities. nih.gov The nature of the amide group can significantly influence the molecule's steric and electronic properties.

Piperidine Ring Substitution: Introducing substituents directly onto the piperidine ring creates structural homologs. This is often accomplished by using a substituted piperidone as the starting material. For example, N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones can be synthesized and further elaborated. researchgate.net Such modifications can introduce chiral centers and rigidify the conformation of the piperidine ring, which can be crucial for specific molecular interactions.

Chemo-selective Transformations and Protection-Deprotection Approaches in Complex Syntheses

In the synthesis of more complex analogs of this compound, chemo-selectivity becomes a critical consideration. The molecule contains two nitrogen atoms with different reactivity: a primary amine (or secondary amide after acylation) and a tertiary amine within the piperidine ring.

The acylation of 1-benzylpiperidin-4-amine is an example of a chemo-selective transformation. The primary amine at the 4-position is significantly more nucleophilic and less sterically hindered than the tertiary amine of the piperidine ring, allowing for selective reaction with acylating agents like pivaloyl chloride under standard conditions.

In more elaborate synthetic schemes, protection-deprotection strategies are often employed. The benzyl group on the piperidine nitrogen can itself be considered a protecting group. It is stable under many reaction conditions but can be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source). This debenzylation unmasks the secondary amine of the piperidine ring, allowing for the introduction of different substituents at the N-1 position. This strategy is a cornerstone of the synthesis of fentanyl and its analogs, where the N-benzyl group is removed from an intermediate to allow for subsequent N-phenethylation. federalregister.gov

For syntheses involving functional groups that are sensitive to the conditions used for modifying other parts of the molecule, appropriate protecting groups must be chosen. For example, if a hydroxyl group were present on the benzyl ring, it might be protected as a silyl (B83357) ether or benzyl ether during the amide formation step and then deprotected at a later stage. The choice of protecting groups is dictated by their stability to the reaction conditions and the ease of their selective removal.

Stereochemical Considerations in Synthesis for Structural Homologs

While this compound itself is an achiral molecule, the introduction of substituents on the piperidine ring or at the benzylic carbon can create one or more stereocenters, leading to the existence of stereoisomers.

For example, if a methyl group is introduced at the 3-position of the piperidine ring, two chiral centers are created (at C3 and C4), resulting in four possible stereoisomers (two pairs of enantiomers: cis and trans). The synthesis of such chiral analogs requires stereocontrolled methods. This can involve the use of chiral starting materials, chiral catalysts, or the separation of diastereomers at an intermediate stage.

Research on structurally related compounds has demonstrated that stereochemistry can have a profound impact on biological activity. For instance, in the case of ohmefentanyl, a potent fentanyl analog, the analgesic activity is highly dependent on the absolute configuration at the three chiral centers. nih.gov The (3R,4S) configuration at the piperidine ring was found to be crucial for high potency. nih.gov

The synthesis of specific stereoisomers often involves asymmetric synthesis or chiral resolution. X-ray crystallography is a definitive method for determining the absolute configuration of the synthesized isomers. nih.gov Understanding and controlling the stereochemistry is therefore essential when designing and synthesizing structural homologs in this chemical series.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-4-piperidone |

| 1-benzylpiperidin-4-amine |

| 4-aminopiperidine |

| 2,2-dimethylpropanoyl chloride |

| N-(1-benzylpiperidin-4-yl)phenylacetamide |

| N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl) |

Molecular Structure Activity Relationship Sar and Ligand Design Principles

Methodologies for Systematic SAR Investigations of N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide Analogs

Systematic investigation into the SAR of this compound analogs involves a multi-faceted approach, combining chemical synthesis with in vitro and in silico techniques. A common strategy is the systematic modification of the core scaffold to probe the chemical space around the molecule.

One established method is the synthesis of a series of analogs by modifying key intermediate chemicals. This approach allows for the exploration of various substituents at different positions of the molecule. For instance, variations of the Siegfried synthetic route have been historically employed for related compounds, and a modified "one-pot" method has also been described, which can be adapted for generating a library of analogs. researchgate.net

Radioligand binding assays are a cornerstone for evaluating the affinity of newly synthesized compounds. These experiments typically involve competitive displacement of a radiolabeled ligand from the target receptor in a membrane preparation, allowing for the determination of the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) for each analog. nih.gov For example, a study on a series of norsufentanil derivatives utilized radioligand binding experiments to assess the affinity of each synthesized compound. researchgate.net

Computational techniques play a crucial role in modern SAR investigations. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to correlate the 3D properties of molecules with their biological activities. nih.gov These models help in visualizing the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions, thereby guiding the design of more potent analogs. nih.gov

The general workflow for a systematic SAR investigation is outlined in the table below:

| Step | Methodology | Description |

| 1. Scaffold Selection and Analog Design | - Core scaffold analysis- Substituent selection | The this compound scaffold is broken down into key regions for modification (benzyl group, piperidine (B6355638) ring, and propanamide moiety). A diverse set of substituents is chosen to probe for steric, electronic, and hydrophobic effects. |

| 2. Chemical Synthesis | - Parallel synthesis- "One-pot" reactions | Efficient synthetic routes are developed to generate a library of analogs. researchgate.net |

| 3. In Vitro Biological Evaluation | - Radioligand binding assays- Functional assays | The synthesized compounds are tested for their binding affinity (Ki, IC50) to the target receptor. nih.gov Functional assays determine whether the compounds act as agonists, antagonists, or inverse agonists. |

| 4. Computational Modeling | - 3D-QSAR (CoMFA, CoMSIA)- Molecular docking | The biological activity data is used to build predictive computational models. nih.gov Molecular docking studies can provide insights into the binding poses of the ligands within the receptor's active site. |

| 5. Data Analysis and Iterative Design | - SAR analysis- Lead optimization | The relationships between chemical structure and biological activity are analyzed to identify key structural features. This information is then used to design the next generation of more potent and selective compounds. |

Positional and Substituent Contributions to Molecular Recognition Profiles within the Scaffold

The molecular scaffold of this compound offers several key positions where modifications can significantly impact its molecular recognition profile. These positions include the benzyl (B1604629) group, the piperidine ring, and the N-acyl group.

The Benzyl Group: The N-benzyl substituent plays a crucial role in the interaction with the target receptor. Aromatic stacking interactions, such as pi-pi or cation-pi interactions, are often critical for high-affinity binding. The substitution pattern on the phenyl ring can modulate these interactions. For instance, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the ring and influence binding affinity. Furthermore, the steric bulk of the substituents can define the optimal size and shape for fitting into the binding pocket.

The N-acyl Group (2,2-dimethylpropanamide): The amide linkage is a common feature in many biologically active compounds and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The t-butyl group of the 2,2-dimethylpropanamide moiety provides significant steric bulk, which can be crucial for occupying a specific hydrophobic pocket within the receptor. Modifications to this group, such as replacing it with smaller or larger alkyl groups, or with cyclic structures, can provide valuable information about the size and nature of this pocket.

The following table summarizes the potential impact of substitutions at different positions of the this compound scaffold:

| Position | Type of Substitution | Potential Impact on Molecular Recognition |

| Benzyl Ring | - Electron-withdrawing groups (e.g., -Cl, -CF3)- Electron-donating groups (e.g., -OCH3, -CH3)- Steric bulk (e.g., -t-butyl) | - Modulates aromatic interactions- Influences electrostatic potential- Probes steric boundaries of the binding pocket |

| Piperidine Ring | - Substitution on the ring carbons | - Alters conformational preferences- Introduces new interaction points |

| N-acyl Group | - Variation of the alkyl group (e.g., ethyl, isopropyl, cyclopropyl)- Replacement with different acyl groups (e.g., benzoyl) | - Probes the size and hydrophobicity of the binding pocket- Modifies hydrogen bonding capabilities |

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of this compound is a critical determinant of its interaction with a biological target. The molecule possesses several rotatable bonds, leading to a range of possible conformations. Identifying the low-energy, bioactive conformation is a key aspect of rational drug design.

Conformational analysis can be performed using computational methods such as molecular mechanics and quantum mechanics calculations. nih.gov These methods can identify stable conformers and the energy barriers between them. For instance, in a study of a related N-substituted piperidine compound, the AM1 molecular orbital method was used to identify four distinct conformations around a key substituent. nih.gov

The flexibility of the benzyl group and the N-acyl chain allows the molecule to adapt its shape to fit the binding site of a receptor. However, this flexibility can also come with an entropic penalty upon binding. Therefore, designing more rigid analogs that are pre-organized in the bioactive conformation can lead to an increase in binding affinity.

Key conformational features to consider for this compound include:

Torsion angles around the N-benzyl bond: These angles determine the orientation of the phenyl ring relative to the piperidine scaffold.

Piperidine ring conformation: The chair conformation is generally the most stable for piperidine rings, but the presence of substituents can influence this.

Torsion angles of the N-acyl group: The orientation of the amide plane and the t-butyl group are crucial for interactions with the receptor.

The table below illustrates the importance of different conformations in ligand-target interactions:

| Conformation | Description | Impact on Binding |

| Bioactive Conformation | The specific 3D arrangement of the ligand when it is bound to the receptor. | Essential for optimal interactions and high affinity. |

| Ground-State Conformation | The lowest energy conformation of the ligand in solution. | If this is similar to the bioactive conformation, the entropic penalty for binding is lower. |

| High-Energy Conformations | Conformations that are energetically unfavorable. | The ligand is unlikely to adopt these conformations upon binding. |

Structural Requirements for Binding Modalities and Functional Modulation

The structural features of this compound and its analogs dictate not only their binding affinity but also their functional activity (e.g., agonist, antagonist, or inverse agonist).

Key Structural Requirements for Binding:

A Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically protonated at physiological pH and can form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the receptor's binding site.

An Aromatic Moiety: The benzyl group is often involved in hydrophobic and aromatic stacking interactions within a specific sub-pocket of the receptor.

A Hydrogen Bond Acceptor/Donor: The amide group can participate in hydrogen bonding with residues in the binding site, providing additional affinity and specificity.

Structural Features for Functional Modulation:

The subtle interplay of these structural elements can determine the functional outcome of receptor binding. For example, in some receptor systems, the orientation of a particular substituent can influence the conformational state of the receptor, leading to either activation (agonism) or inactivation (antagonism). It has been proposed that for certain ligands, a unique region in space occupied by a specific aromatic ring might contribute to conferring antagonist activity. nih.gov Similarly, the nature of the substituent on the amide group could influence whether the compound acts as a neutral antagonist or an inverse agonist. nih.gov

The following table outlines the potential roles of different structural moieties in determining binding and function:

| Structural Moiety | Potential Role in Binding | Potential Role in Functional Modulation |

| N-benzyl Group | - Aromatic stacking interactions- Hydrophobic interactions | - Can influence the conformational state of the receptor, potentially leading to antagonism. nih.gov |

| Piperidine Nitrogen | - Ionic interaction (salt bridge) | - Anchoring the ligand in the binding pocket, which is a prerequisite for any functional effect. |

| Amide Linkage | - Hydrogen bonding | - The specific hydrogen bonding network can stabilize either an active or inactive conformation of the receptor. |

| t-Butyl Group | - Hydrophobic interactions | - The size and shape of this group can influence the overall orientation of the ligand, which in turn can affect function. |

Ligand Target Interaction Studies and Molecular Recognition Mechanisms Preclinical Focus

Identification and Characterization of Putative Molecular Targets of the N-(1-benzylpiperidin-4-yl) Scaffold

The N-(1-benzylpiperidin-4-yl) structural motif is a core component of various biologically active molecules. While specific molecular targets for N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide are not extensively detailed in available research, the broader scaffold has been investigated for its interactions with several key biological targets, most notably cholinesterases and sigma receptors.

Cholinesterases: A significant area of research has focused on the role of the N-(1-benzylpiperidin-4-yl) moiety in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net These enzymes are critical in the regulation of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. Compounds that feature the N-(1-benzylpiperidin-4-yl) scaffold have demonstrated potent inhibitory effects on both AChE and BuChE. researchgate.net The 1-benzylpiperidine component of the scaffold is believed to be integral to the binding and inhibitory action of these molecules. nih.gov

N-Myristoyltransferase (NMT): N-Myristoyltransferase is an enzyme responsible for the N-myristoylation of proteins, a process involving the attachment of the fatty acid myristate to the N-terminal glycine of a variety of proteins. nih.govresearchgate.net This modification is crucial for protein localization and function. Although there is no direct evidence of this compound interacting with NMT, the core structures of known NMT inhibitors frequently contain piperidine (B6355638) or piperazine rings. nih.gov These rings are known to form important salt bridge interactions with the C-terminus of the NMT protein, which is a characteristic feature of the inhibitory mechanism. nih.gov This suggests that the N-(1-benzylpiperidin-4-yl) scaffold could be a candidate for interaction with NMT, though further research is needed to confirm this.

Sigma Receptors: The N-(1-benzylpiperidin-4-yl) scaffold is also present in ligands that target sigma receptors (σ1 and σ2). researchgate.netnih.gov These receptors are implicated in various cellular functions and are being explored as therapeutic targets for neurological conditions and cancer. For example, a radiolabeled derivative, [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, which contains the N-(1-benzylpiperidin-4-yl) core, has demonstrated high affinity for both sigma-1 and sigma-2 receptor subtypes. researchgate.net

Quantitative Assessment of Binding Affinity and Selectivity in Biochemical Assays

Biochemical assays have been utilized to quantify the binding affinity and selectivity of compounds containing the N-(1-benzylpiperidin-4-yl) scaffold for their molecular targets.

In the realm of cholinesterase inhibition, a series of 1,3-dimethylbenzimidazolinone derivatives featuring a benzylpiperidine linkage showed potent activity, with some compounds exhibiting submicromolar IC50 values. For example, one compound in this series had an IC50 of 0.39 ± 0.11 µM for acetylcholinesterase (from electric eel, eeAChE), while another had an IC50 of 0.16 ± 0.04 µM for butyrylcholinesterase (from equine serum, eqBChE). researchgate.net In another study, a polyfunctionalized pyridine derivative incorporating a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} group displayed potent dual-target inhibition with an IC50 of 13 nM for AChE and 3.1 µM for BuChE. researchgate.net

Regarding sigma receptors, competitive binding studies using 4-[125I]BP in MCF-7 breast cancer cells indicated high-affinity binding, with Ki values of 4.6 nM and 56 nM when displaced by the known sigma ligands haloperidol and DTG, respectively. researchgate.net A Scatchard analysis of the same compound in MCF-7 cells determined a dissociation constant (Kd) of 26 nM. researchgate.net

The following interactive table provides a summary of the binding affinity data for representative compounds that include the N-(1-benzylpiperidin-4-yl) scaffold.

| Compound Class | Target | Assay Type | Measured Value |

| 1,3-dimethylbenzimidazolinone derivative | eeAChE | IC50 | 0.39 ± 0.11 µM |

| 1,3-dimethylbenzimidazolinone derivative | eqBChE | IC50 | 0.16 ± 0.04 µM |

| Polyfunctionalized pyridine derivative | AChE | IC50 | 13 nM |

| Polyfunctionalized pyridine derivative | BuChE | IC50 | 3.1 µM |

| 4-[125I]BP | Sigma Receptors (vs. haloperidol) | Ki | 4.6 nM |

| 4-[125I]BP | Sigma Receptors (vs. DTG) | Ki | 56 nM |

| 4-[125I]BP | Sigma Receptors | Kd | 26 nM |

Mechanistic Elucidation of Ligand-Target Interactions

Kinetic studies of cholinesterase inhibitors that contain the 1-benzylpiperidine moiety have indicated a competitive inhibition mechanism. researchgate.net This mode of action implies that these compounds bind to the active site of the enzyme, directly competing with the natural substrate, acetylcholine. This was confirmed for the 1,3-dimethylbenzimidazolinone derivatives through kinetic analysis, which showed competitive inhibition for both AChE and BChE. researchgate.net In a similar vein, a kinetic study of E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride), a potent inhibitor of AChE, revealed a mixed-type inhibition, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Structural Biology Approaches to Ligand-Target Complex Analysis

While a crystal structure of this compound complexed with a biological target is not currently available, structural data from related compounds offer insights into the potential binding conformations of this scaffold. The crystal structure of a related compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide, has been resolved, providing a detailed view of the conformation of the N-(1-benzylpiperidin-4-yl) group in the solid state, which is useful for computational modeling. nih.gov

Furthermore, molecular modeling and docking simulations have been employed to probe the interactions between this scaffold and its targets. For the 1,3-dimethylbenzimidazolinone derivatives, docking studies corroborated the competitive inhibition mechanism by demonstrating that the compounds bind within the active site of the cholinesterase enzymes. researchgate.net

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide, within the active site of a target protein. For the N-benzylpiperidine scaffold, a primary target of interest is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological conditions.

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the binding site, and a scoring function is used to estimate the binding affinity for numerous generated poses. Studies on closely related piperidine (B6355638)/piperazine-based compounds have successfully used molecular docking to elucidate binding modes within the σ1 receptor. nih.gov These analyses reveal that the protonated piperidine nitrogen often forms a key salt bridge or hydrogen bond interaction, while the benzyl (B1604629) group and the acyl moiety occupy distinct hydrophobic pockets within the receptor. nih.gov For this compound, docking simulations would likely show the protonated piperidine nitrogen interacting with key acidic residues like ASP126 or GLU172 in the σ1 receptor, with the benzyl and tert-butyl groups occupying hydrophobic regions.

Following docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the protein, the conformational changes of the ligand, and the persistence of key intermolecular interactions. A stable complex in an MD simulation, characterized by minimal deviation in the ligand's position and sustained interactions with key residues, lends confidence to the docking prediction. nih.gov

Table 1: Key Amino Acid Residues in Sigma-1 Receptor Involved in Ligand Binding

| Interaction Type | Key Residues | Potential Role in Binding this compound |

|---|---|---|

| Ionic/H-Bonding | GLU172, ASP126 | Forms salt bridge with the protonated piperidine nitrogen. |

| Hydrophobic | TYR103, TRP164, PHE107, ILE124 | Interact with the benzyl and 2,2-dimethylpropanamide moieties. |

| π-Stacking | TYR103, TRP164 | Stacking interactions with the aromatic benzyl ring. |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of unsynthesized compounds and for understanding which molecular properties are key drivers of potency.

For the N-benzylpiperidine class, QSAR studies have been instrumental in optimizing affinity and selectivity for the sigma-1 receptor. A seminal study on a series of N-(1-benzylpiperidin-4-yl)phenylacetamides—analogs where the 2,2-dimethylpropanamide group is replaced by a phenylacetamide group—utilized the Hansch analysis to correlate physicochemical properties with receptor affinity. nih.gov The study found that electronic properties of substituents on the phenylacetamide ring significantly influenced binding. For instance, electron-donating groups like hydroxyl (OH) or methoxy (B1213986) (OMe) tended to maintain moderate affinity for σ1 receptors while having negligible affinity for σ2 receptors, thereby improving selectivity. nih.gov Halogen substitutions, in contrast, generally increased affinity for σ2 receptors. nih.gov

A 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), has also been applied to N-benzylpiperidine derivatives. researchgate.net CoMFA models generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity. Such models for this compound analogs would highlight the importance of steric and electrostatic fields around the molecule, guiding future modifications to enhance target affinity.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups—that are necessary for a ligand to bind to a specific target receptor. Once a pharmacophore model is developed from a set of known active ligands or from a ligand-receptor crystal structure, it can be used as a 3D query to rapidly screen large databases of chemical compounds. dergipark.org.tr

Pharmacophore models for σ1 receptor ligands are well-established and typically consist of a positive ionizable feature and two or three hydrophobic/aromatic sites. nih.govnih.gov

Positive Ionizable (PI) Feature: This corresponds to the basic nitrogen atom of the piperidine ring, which is protonated at physiological pH.

Hydrophobic/Aromatic Features: One hydrophobic site is occupied by the benzyl group, while the other is occupied by the second substituent on the piperidine nitrogen, in this case, the 2,2-dimethylpropanamide moiety. nih.gov

A pharmacophore model derived from this compound and its analogs could be used in a virtual screening campaign. Millions of compounds from databases like ZINC or ChEMBL could be filtered in silico to identify those that match the pharmacophore's 3D arrangement of features. The resulting "hits" would be a structurally diverse set of molecules with a higher probability of binding to the target receptor, which can then be prioritized for acquisition and biological testing.

Table 2: Typical Pharmacophore Features for a Sigma-1 Receptor Ligand

| Feature | Description | Corresponding Moiety in this compound |

|---|---|---|

| Positive Ionizable (PI) | A positively charged group, typically a tertiary amine. | Piperidine Nitrogen |

| Hydrophobic 1 (H1) | A non-polar, often aromatic, group. | Benzyl Group |

| Hydrophobic 2 (H2) | A second non-polar group. | 2,2-dimethylpropanamide Group |

Ligand-Based and Structure-Based Design Strategies

The development of new molecules based on the this compound scaffold can follow two primary computational design strategies: ligand-based and structure-based design.

Ligand-based design is employed when the 3D structure of the biological target is unknown. This approach relies solely on the information from known active and inactive molecules. The QSAR models and pharmacophore models described above are classic examples of ligand-based methods. nih.govnih.gov By analyzing a series of analogs, a medicinal chemist can infer which structural modifications are likely to improve activity. For example, based on the QSAR finding that electron-donating groups enhance σ1 selectivity in related series, a designer might rationally add such groups to the benzyl ring of this compound. nih.gov

Structure-based design , conversely, requires the high-resolution 3D structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy. nih.gov Molecular docking is the cornerstone of this approach. By visualizing the docked pose of this compound in its receptor, a chemist can identify opportunities for optimization. For instance, if an unfilled hydrophobic pocket is observed near the tert-butyl group, this moiety could be extended or replaced with a larger hydrophobic group to achieve additional favorable interactions, potentially increasing binding affinity. This iterative cycle of docking, design, synthesis, and testing is a powerful paradigm for lead optimization. nih.govnih.gov

Theoretical Predictions of Molecular Descriptors Relevant to Biological Systems

Molecular descriptors are numerical values that quantify various physicochemical properties of a molecule. They are fundamental to all QSAR models and are widely used to predict a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Even without experimental data, these descriptors can be accurately calculated for any given structure.

For this compound, key descriptors can be calculated to predict its drug-like properties, often evaluated against frameworks like Lipinski's Rule of Five. This rule suggests that poor oral absorption is more likely when a compound has a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, or more than 10 hydrogen bond acceptors. The predicted descriptors for this compound suggest it has favorable drug-like properties, falling well within the standard criteria for oral bioavailability. For example, its Topological Polar Surface Area (TPSA) of 32.3 Ų is well below the 140 Ų threshold often associated with good cell membrane permeability.

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Biological Relevance |

|---|---|---|

| Molecular Weight | 288.43 g/mol | Influences size-dependent diffusion and transport. |

| XLogP3 | 3.5 | Measures lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Number of N or O atoms, influencing solubility and receptor binding. |

| Rotatable Bonds | 5 | Measures molecular flexibility, impacting conformational entropy upon binding. |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | Correlates with passive molecular transport through membranes. |

Note: Values are computationally predicted and may vary slightly between different software packages.

Preclinical Biotransformation and Metabolic Stability Research

Characterization of Major Metabolites in In Vitro Systems (e.g., Liver Microsomes, Hepatocytes)

No studies have been published that identify or characterize the metabolites of N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide following incubation with in vitro systems such as human or animal liver microsomes or hepatocytes.

Identification of Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, UGTs)

There is no available research identifying the specific cytochrome P450 (CYP) isoforms, UDP-glucuronosyltransferases (UGTs), or other enzymatic systems responsible for the biotransformation of this compound.

In Vitro Metabolic Stability Assays and Their Interpretation in Research Contexts

Data from in vitro metabolic stability assays for this compound, which would provide an indication of its rate of clearance by metabolic processes, have not been reported in the scientific literature.

Comparative Metabolic Profiling Across Non-Human Biological Models

No studies have been found that compare the metabolic profile of this compound across different preclinical species (e.g., rat, mouse, dog, monkey). Such studies are crucial for understanding interspecies differences in metabolism and for selecting appropriate animal models for further nonclinical testing.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Research Compound and Metabolite Structure Elucidation (e.g., High-Resolution NMR, Mass Spectrometry, FT-IR)

Spectroscopic methods are fundamental to the structural determination of N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide and its potential metabolites. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise molecular structure. In the ¹H NMR spectrum of related N-benzylpiperidine structures, signals corresponding to the aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (~7.2-7.4 ppm). The protons on the piperidine (B6355638) ring would present as a series of multiplets in the aliphatic region, while the tert-butyl group of the 2,2-dimethylpropanamide moiety would exhibit a characteristic sharp singlet at approximately 1.2 ppm. ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton. For instance, in analogous propanamide compounds, the carbonyl carbon (C=O) signal is typically observed around 172 ppm. rsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is critical for confirming the molecular formula. For a related compound, N-benzyl-2,2-dimethylpropanamide, GC-MS analysis is a documented technique. nih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and characteristic fragment ions resulting from the cleavage of the amide bond, the benzyl group, and the piperidine ring. For example, mass spectral data for the related compound Benzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide) is well-documented. mzcloud.org

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1640 cm⁻¹ would correspond to the C=O stretching of the tertiary amide. The N-H stretching band (for secondary amides) would be absent. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The presence of the benzyl group would also give rise to characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Spectroscopic Data for this compound Based on Analogous Compounds

| Technique | Expected Key Features | Reference Compound(s) |

|---|---|---|

| ¹H NMR | ~7.2-7.4 ppm (aromatic protons), ~3.5 ppm (benzyl CH₂), ~1.2 ppm (tert-butyl protons) | N-benzylpiperidine derivatives, N,N-Dimethyl 3-phenylpropanamide (B85529) rsc.org |

| ¹³C NMR | ~172 ppm (C=O of amide), ~127-138 ppm (aromatic carbons), ~63 ppm (benzyl CH₂), ~53 ppm (piperidine CH₂), ~39 ppm (tert-butyl quaternary C), ~27 ppm (tert-butyl CH₃) | N,N-Dimethyl 3-phenylpropanamide rsc.org |

| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺, fragments corresponding to benzyl cation (m/z 91) and piperidine ring fragments. | Benzylfentanyl mzcloud.org, N-benzyl-2,2-dimethylpropanamide nih.gov |

| FT-IR | ~1640 cm⁻¹ (C=O stretch), ~2800-3100 cm⁻¹ (C-H stretch), ~1450-1600 cm⁻¹ (aromatic C=C stretch) | N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide nih.gov |

Chromatographic Methods for Purity and Quantitative Analysis in Research Samples (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity assessment and quantitative analysis. mdpi.com A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the benzyl group shows strong absorbance (around 254 nm). This method allows for the separation of the target compound from starting materials, by-products, and degradation products, enabling precise purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. researchgate.net Given its structure, this compound is likely amenable to GC-MS analysis. researchgate.netnih.gov The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. GC-MS provides excellent separation efficiency and definitive identification based on both the retention time and the mass spectrum of the compound. This technique is highly sensitive and specific, making it suitable for quantitative analysis in complex matrices. nih.gov

Table 2: Typical Chromatographic Methods for Analysis of Related Piperidine Compounds

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Buffer | UV-Vis, Diode Array Detector (DAD) | Purity determination, Quantitative analysis mdpi.comresearchgate.net |

| GC-MS | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Identification, Quantification, Impurity profiling researchgate.netnih.gov |

Application of Advanced Detection Technologies in Biochemical and Cellular Assays

To investigate the biological activity of this compound, advanced detection technologies are employed in various assays. These methods allow for the study of interactions with biological targets, such as receptors or enzymes.

Research on structurally similar compounds, such as N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, has involved their evaluation for affinity at sigma receptors. nih.gov Such studies typically employ radioligand binding assays. In this approach, a radioactive version of a known ligand is used to bind to the receptor. The test compound, this compound, would be added in increasing concentrations to compete with the radioligand. The amount of radioactivity displaced is measured using a scintillation counter or other sensitive radiation detectors, allowing for the determination of the compound's binding affinity (Ki value).

Furthermore, derivatives of N-benzylpiperidine have been developed as potential imaging agents for Positron Emission Tomography (PET). nih.govnih.gov For example, N-(n-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide was synthesized and evaluated as a PET ligand for imaging sigma receptors, which are overexpressed in some cancer cell lines. nih.gov This involves labeling the compound with a positron-emitting isotope, such as fluorine-18. The labeled compound is then administered, and its distribution in the body is monitored by a PET scanner. This advanced imaging technique can provide valuable information on the in vivo targeting and pharmacokinetics of the compound, which is crucial for understanding its potential as a therapeutic or diagnostic agent. Similar strategies could be applied to this compound to explore its biological targets in living systems.

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel Chemical Space within the N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide Core

The exploration of novel chemical space around the this compound core is a fertile ground for identifying new compounds with enhanced biological activities and refined pharmacological profiles. Structure-activity relationship (SAR) studies on related N-benzylpiperidine amides have demonstrated that modifications to both the benzyl (B1604629) and amide moieties can significantly influence receptor affinity and selectivity. researchgate.netnih.gov

Future synthetic endeavors could focus on several key areas:

Systematic Modification of the Benzyl Group: Introduction of various substituents (electron-donating and electron-withdrawing groups) at different positions on the benzyl ring can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with target proteins. researchgate.net

Variation of the Amide Moiety: The 2,2-dimethylpropanamide group offers a specific steric and lipophilic profile. Replacing this with other aliphatic and aromatic amides, as well as bioisosteric replacements, could lead to the discovery of ligands with altered potency and selectivity. nih.gov

Piperidine (B6355638) Ring Modifications: Introduction of substituents on the piperidine ring itself could provide insights into the conformational requirements for optimal binding and may improve pharmacokinetic properties. researchgate.net

Scaffold Hopping and Hybridization: Designing novel molecules by combining the N-benzylpiperidine core with other pharmacophores known to interact with relevant biological targets could lead to the development of multi-target-directed ligands, a promising strategy for complex diseases like Alzheimer's. nih.govresearchgate.netacs.org

A deeper understanding of the SAR for this class of compounds will be instrumental in the rational design of new chemical entities with desired biological activities.

| Modification Strategy | Rationale | Potential Outcomes |

| Benzyl Group Substitution | Modulate electronics and sterics | Enhanced receptor affinity and selectivity |

| Amide Moiety Variation | Alter lipophilicity and hydrogen bonding | Improved potency and pharmacokinetic profile |

| Piperidine Ring Modification | Influence conformational preferences | Increased binding affinity and metabolic stability |

| Scaffold Hybridization | Combine with other pharmacophores | Development of multi-target-directed ligands |

Development of Advanced Methodologies for Studying Compound-Biological System Interactions

A thorough understanding of how this compound and its analogs interact with biological systems at a molecular level is crucial for their development as therapeutic agents or research tools. While traditional binding assays provide valuable information on affinity, more advanced techniques are needed to elucidate the dynamics and structural basis of these interactions.

Native Mass Spectrometry (MS): This technique allows for the study of non-covalent protein-ligand complexes in the gas phase, providing information on binding stoichiometry, affinity, and the influence of post-translational modifications. nih.govacs.orgacs.org Its application to the interaction of N-benzylpiperidine amides with their target proteins, such as sigma receptors, could offer unprecedented insights. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR is a powerful tool for characterizing the binding of small molecules to proteins in a near-physiological state. mdpi.com Techniques such as chemical shift perturbation (CSP) and saturation transfer difference (STD) NMR can identify the binding site and determine the binding affinity, even for weak interactions. nih.gov Applying these methods could reveal the specific amino acid residues involved in the binding of this compound to its target.

Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations can provide detailed atomic-level insights into the binding mode of ligands. nih.govrsc.org These computational approaches can be used to predict the binding poses of novel analogs of this compound, rationalize SAR data, and guide the design of new compounds with improved properties.

The integration of these advanced methodologies will be pivotal in building a comprehensive understanding of the molecular pharmacology of this class of compounds.

| Methodology | Application | Information Gained |

| Native Mass Spectrometry | Study of non-covalent complexes | Binding stoichiometry, affinity, dynamics |

| NMR Spectroscopy | Characterization of binding in solution | Binding site identification, affinity determination |

| Computational Modeling | Prediction of binding modes | Rationalization of SAR, guide for new compound design |

Integration of Multi-Omics Data in Chemical Biology Research Involving the Compound

The biological effects of a compound are rarely limited to its primary target. A systems-level understanding of the cellular response to this compound and its analogs can be achieved through the integration of multi-omics data. This approach is particularly relevant given that the primary targets of this compound class, sigma receptors, are known to modulate a wide range of cellular processes. nih.govnih.gov

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to compound treatment can reveal the downstream signaling pathways and cellular processes that are modulated. researchgate.net This information can help to elucidate the mechanism of action and identify potential off-target effects.

Metabolomics: Studying the metabolic profile of cells or organisms treated with the compound can provide insights into its effects on cellular metabolism and identify potential biomarkers of drug response. nih.gov

Integrated Multi-Omics Analysis: The true power of this approach lies in the integration of data from different omics layers. nih.govmdpi.com By combining transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of the cellular response to this compound, leading to a deeper understanding of its biological effects and potential therapeutic applications.

A multi-omics approach has the potential to uncover novel biological roles for this class of compounds and identify new therapeutic opportunities.

| Omics Approach | Data Generated | Biological Insights |

| Transcriptomics | Gene expression profiles | Identification of modulated signaling pathways |

| Proteomics | Protein abundance and modifications | Understanding of downstream cellular responses |

| Metabolomics | Changes in metabolite levels | Elucidation of effects on cellular metabolism |

| Integrated Multi-Omics | Combined datasets | Comprehensive models of compound action |

Challenges and Opportunities in the Academic Research of this compound and Related Scaffolds

The academic research of this compound and related N-benzylpiperidine scaffolds is presented with both significant challenges and exciting opportunities.

Challenges:

Synthesis and Optimization: The synthesis of piperidine derivatives can be complex, and the optimization of their pharmacokinetic and pharmacodynamic properties often requires extensive medicinal chemistry efforts. nih.govnih.gov

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific biological target(s) can be a major hurdle.

Translational Gap: Bridging the gap between promising preclinical findings and successful clinical development is a significant challenge in drug discovery. pmarketresearch.com

Opportunities:

Probes for Chemical Biology: Well-characterized N-benzylpiperidine amides can serve as valuable chemical probes to study the biology of their target proteins, such as sigma receptors.

Development of PET Radiotracers: The N-benzylpiperidine scaffold has been successfully utilized in the development of radiotracers for positron emission tomography (PET) imaging. nih.govcam.ac.ukmdpi.comresearchgate.netnih.govnih.govradiologykey.com This presents a significant opportunity for the development of novel imaging agents for various diseases, including cancer and neurodegenerative disorders.

Therapeutic Potential in Neurodegenerative Diseases: The modulation of sigma receptors has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. nih.govresearchgate.netacs.orgnih.govnih.gov This provides a strong rationale for the continued investigation of this compound and its analogs as potential therapeutic agents in this area.

The continued academic exploration of this chemical scaffold holds great promise for advancing our understanding of fundamental biological processes and for the development of novel diagnostic and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-2,2-dimethylpropanamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, reacting 1-benzylpiperidin-4-amine with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. Purification is typically achieved via column chromatography using ethyl acetate/hexane gradients. Similar routes are described for structurally related piperidine derivatives .

- Validation : Confirm product identity using -NMR and -NMR spectroscopy, comparing chemical shifts to analogous compounds (e.g., δ 1.25 ppm for tert-butyl protons) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy : -NMR (CDCl₃) for proton environments; -NMR for carbonyl (C=O) signals near 170 ppm.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₅N₂O₂: calculated 297.19, observed 297.20) .

Q. What safety protocols are critical during experimental handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can structural modifications enhance target engagement in kinase inhibition studies?

- Methodology :

- Analog Design : Introduce substituents on the benzyl or piperidine moieties (e.g., methoxy or halogens) to modulate lipophilicity and hydrogen bonding.

- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like histone methyltransferases, as demonstrated for BIX-01294 analogs .

- Biological Testing : Perform kinase inhibition assays (e.g., radiometric or fluorescence polarization) at varying concentrations (1 nM–10 µM) to determine IC₅₀ values .

Q. How to resolve contradictions in biological activity data across studies?

- Case Analysis : If inconsistent IC₅₀ values are reported for a target kinase:

Assay Validation : Confirm assay conditions (e.g., ATP concentration, buffer pH) match literature standards.

Orthogonal Assays : Compare results from fluorescence-based and radiometric assays.

Structural Confirmation : Verify compound stability under assay conditions via LC-MS to rule out degradation .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K.

- Refinement : Apply SHELXL for structure solution and refinement. Monitor R-factors (target < 0.05) and validate geometry with PLATON .

- Key Parameters : Note intermolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the crystal lattice, as seen in related amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.